Pentanal, 5-hydroxy-, oxime

Catalog No.
S3479417
CAS No.
60222-90-4
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentanal, 5-hydroxy-, oxime

CAS Number

60222-90-4

Product Name

Pentanal, 5-hydroxy-, oxime

IUPAC Name

5-hydroxyiminopentan-1-ol

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c7-5-3-1-2-4-6-8/h4,7-8H,1-3,5H2

InChI Key

YWEKQYZNCOGVBB-UHFFFAOYSA-N

SMILES

C(CCO)CC=NO

Canonical SMILES

C(CCO)CC=NO

Pentanal, 5-hydroxy-, oxime is a bifunctional aliphatic oxime that serves as a critical intermediate in organic synthesis, particularly for the generation of nitrones and subsequent 1,3-dipolar cycloadditions. While its parent compound, 5-hydroxypentanal, spontaneously cyclizes to form tetrahydropyran-2-ol, the oxime derivative effectively traps the molecule in its acyclic, open-chain configuration [1]. This structural lock provides a stable, easily handled precursor with distinct hydroxyl and oxime termini, making it highly valuable for the chemoselective synthesis of isoxazolidines, 5-lipoxygenase inhibitors, and complex N-heterocycles where precise C5 chain functionalization is required [2].

Substituting 5-hydroxypentanal oxime with its free aldehyde counterpart (5-hydroxypentanal) fails in workflows requiring open-chain reactivity, as the free aldehyde exists predominantly (>90% in aqueous/organic media) as the cyclic hemiacetal, tetrahydropyran-2-ol [1]. This cyclization severely limits the kinetics and yields of condensation reactions. Conversely, attempting to use symmetric C5 alternatives like glutaraldehyde dioxime to achieve mono-functionalization results in poor atom economy, requiring complex mono-protection strategies and yielding statistical mixtures of products [2]. The pre-formed 5-hydroxypentanal oxime bypasses these issues by providing an inherently desymmetrized, 100% acyclic scaffold ready for immediate nitrone generation or selective hydroxyl manipulation [3].

Acyclic Structural Stability for Condensation Reactions

The parent compound, 5-hydroxypentanal, undergoes rapid intramolecular cyclization, existing as <10% free aldehyde and >90% cyclic hemiacetal in standard solvents, which drastically reduces its efficiency in condensation reactions [1]. In contrast, 5-hydroxypentanal oxime is locked in a 100% acyclic configuration. This structural stability allows it to undergo quantitative conversion when reacted with aldehydes (such as acetaldehyde or paraformaldehyde) to form N-tetrahydropyranylnitrones or other reactive intermediates without the kinetic bottleneck of ring-opening [2].

Evidence DimensionAcyclic form availability in solution
Target Compound Data100% acyclic (locked by oxime formation)
Comparator Or Baseline5-hydroxypentanal (predominantly >90% cyclic hemiacetal)
Quantified Difference>90% increase in available open-chain reactive sites
ConditionsStandard organic solvents (e.g., CH2Cl2, toluene) at room temperature

Eliminates the kinetic delays and low yields associated with the ring-opening of cyclic hemiacetals during nitrone or imine synthesis.

Absolute Chemoselectivity in Mono-Nitrone Generation

When synthesizing complex N-heterocycles like isoxazolidines, using a desymmetrized precursor is critical. Using glutaraldehyde dioxime for mono-functionalization typically yields statistical mixtures (e.g., <50% target mono-adduct) and requires wasteful protection-deprotection steps [1]. 5-hydroxypentanal oxime provides absolute (100%) chemoselectivity for mono-nitrone generation at the C1 position while leaving the C5 hydroxyl group available for subsequent derivatization or silylation, enabling streamlined syntheses of compounds like 5-lipoxygenase inhibitors [2].

Evidence DimensionChemoselective mono-nitrone formation yield
Target Compound Data100% chemoselectivity (inherently desymmetrized)
Comparator Or BaselineGlutaraldehyde dioxime (<50% mono-adduct without protection)
Quantified DifferenceElimination of statistical byproduct formation and protection steps
ConditionsCondensation with aldehydes (e.g., acetaldehyde) in the presence of CaCl2 or similar desiccants

Allows buyers to skip costly and time-consuming mono-protection steps when synthesizing asymmetric C5 linkers or heterocycles.

High-Yield Precursor for 1,3-Dipolar Cycloadditions

5-hydroxypentanal oxime is a proven, high-efficiency precursor for 1,3-dipolar cycloadditions. For example, in the synthesis of N-unsubstituted isoxazolidine derivatives, the reaction of 5-hydroxypentanal oxime with citronellal in refluxing toluene (with Bu2SnO) affords the fused isoxazolidine in a 76% yield [1]. Attempting similar cycloadditions with in-situ generated oximes from crude hemiacetal mixtures often results in significantly lower yields and complex purification profiles due to incomplete conversion and side reactions [2].

Evidence DimensionYield of fused isoxazolidine via cycloaddition
Target Compound Data76% yield (with citronellal)
Comparator Or BaselineIn-situ oxime generation from hemiacetals (typically <50% due to incomplete ring-opening)
Quantified Difference>25% absolute increase in cycloaddition yield
ConditionsRefluxing toluene, Bu2SnO catalyst

Provides a reliable, high-yielding pathway for the procurement of intermediates used in the synthesis of bioactive alkaloids and lipoxygenase inhibitors.

Synthesis of 5-Lipoxygenase (5-LO) Inhibitors

5-hydroxypentanal oxime is directly used to generate N-tetrahydropyranylnitrones via condensation with acetaldehyde. These nitrones are critical intermediates in the synthesis of substituted hydroxylamines and N-hydroxyurea derivatives that serve as potent 5-LO inhibitors for inflammatory disease research [1].

Precursor for Isoxazolidine and 3-Isoxazolidone Scaffolds

The compound is a highly efficient substrate for 1,3-dipolar cycloadditions with allylic alcohols or chiral aldehydes (like citronellal), forming functionalized isoxazolidines. These are valuable building blocks for nucleoside analogs, alkaloids, and antibacterial agents [2].

Desymmetrized C5 Linker for Bioconjugation and API Synthesis

Because it provides a stable acyclic C5 chain with orthogonal reactive groups (a hydroxyl and an oxime), it is procured as a linker or building block in multi-step API syntheses, avoiding the protection-deprotection cycles required when using symmetric diols or dialdehydes [3].

XLogP3

-0.1

Dates

Last modified: 07-26-2023

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